7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NS2/c18-13-4-5-15-14(9-13)22-16(6-7-23-15)24-10-11-2-1-3-12(8-11)17(19,20)21/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUVMYDMSUVPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The most widely applied method involves cyclocondensation between 2-aminothiophenol 21a and α,ω-dihaloalkanes. For the target compound, 7-chloro-2-aminothiophenol (1) reacts with 1-bromo-3-chloropropane (2) under basic conditions (e.g., K₂CO₃ in DMF). The sulfur atom initiates nucleophilic substitution at the terminal bromide, forming a thioether intermediate (3) . Subsequent intramolecular amination closes the seven-membered ring, yielding the 2,3-dihydro-1,5-benzothiazepine core (4) .
$$
\text{(1) } \text{7-Cl-C}6\text{H}3\text{-SH-NH}2 + \text{(2) } \text{Br-(CH}2\text{)}_3\text{-Cl} \xrightarrow{\text{Base}} \text{(3) Intermediate} \rightarrow \text{(4) Core Structure}
$$
Key Conditions :
Aziridine Ring-Opening Approach
An alternative route employs trans-2,3-disubstituted aziridines (5) reacting with 2-aminothiophenol (1) . The mercapto group opens the aziridine ring at the less hindered carbon, followed by cyclization to form the benzothiazepine core. This method offers stereochemical control, critical for bioactive derivatives.
Chlorination at Position 7
The chloro substituent is typically introduced early in the synthesis via:
Direct Electrophilic Substitution
Chlorination of the aromatic ring using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃). However, regioselectivity challenges necessitate starting with pre-chlorinated precursors like 7-chloro-2-aminothiophenol (1) .
Ullmann-Type Coupling
A copper-catalyzed coupling between 7-iodo-benzothiazepine (8) and CuCl achieves selective chlorination. This method is advantageous for late-stage functionalization.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in heterogeneous systems.
- Microwave irradiation reduces reaction times from hours to minutes (e.g., 160°C for 40 minutes).
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 92–97 | High | Cost-effective |
| Aziridine Ring-Opening | 55–65 | 90–95 | Moderate | Stereochemical control |
| Solid-Phase | 40–50 | 85–90 | Low | High-throughput diversification |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Amino or thiol-substituted benzothiazepine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,5-benzothiazepine derivatives, including 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine. These compounds have shown promising activity against several cancer cell lines:
- Colon Cancer : Compounds were evaluated against HT-29 (colon cancer) cells, demonstrating significant cytotoxic effects. For instance, specific derivatives exhibited higher activity than standard drugs like methotrexate .
- Breast Cancer : Similar evaluations against MCF-7 (breast cancer) cells indicated that certain derivatives could inhibit cell proliferation effectively .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Several studies indicate that derivatives of 1,5-benzothiazepine exhibit considerable potency against various pathogens:
- Bacterial Activity : Compounds were tested against Gram-positive and Gram-negative bacteria, showcasing effectiveness comparable to established antibiotics like ciprofloxacin .
- Fungal Activity : Notably, some derivatives demonstrated strong antifungal activity against strains such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations indicating high efficacy .
Anti-inflammatory Effects
Research has shown that certain benzothiazepine derivatives possess anti-inflammatory properties. In vivo studies indicated significant reductions in inflammation markers when tested in models of acute inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been a focal point in understanding its biological efficacy. Modifications at specific positions on the benzothiazepine core have been correlated with enhanced activity:
- Substituent Effects : The presence of trifluoromethyl groups and variations in the benzyl moiety have been linked to improved potency against cancer and microbial strains .
- Pharmacophore Modeling : Computational approaches have identified key structural features necessary for activity, guiding further synthetic efforts in drug development .
Synthesis Methodologies
The synthesis of this compound involves several chemical transformations:
- Condensation Reactions : The compound can be synthesized through the condensation of specific chalcones with 2-amino thiophenol under controlled conditions to yield high purity and yield products .
- Efficient Solvents : Recent advancements have utilized solvents like hexafluoroisopropanol to achieve up to 98% yields at room temperature, simplifying the synthetic process while maintaining efficiency .
Mechanism of Action
The mechanism of action of 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine
- 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine is a novel compound within the benzothiazepine class, noted for its diverse biological activities. This article consolidates research findings on its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Anticancer Activity
Research has highlighted the potential of benzothiazepine derivatives as anticancer agents. A study synthesized various derivatives and evaluated their efficacy against different cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| BT18 | HT-29 (Colon) | 15.42 | |
| BT19 | MCF-7 (Breast) | 27.00 | |
| BT20 | DU-145 (Prostate) | 16.00 |
The derivatives exhibited significant inhibition of the Epidermal Growth Factor Receptor (EGFR), indicating a mechanism that could be leveraged for targeted cancer therapies. Notably, compound BT20 showed a higher efficacy than standard treatments like methotrexate.
Antimicrobial Activity
The antimicrobial properties of benzothiazepines have also been explored. In vitro studies demonstrated that certain derivatives exhibited considerable potency against various pathogens:
These results suggest that the structural modifications in the benzothiazepine framework enhance antimicrobial activity, making them candidates for further development as antifungal and antibacterial agents.
Other Therapeutic Potentials
Additional studies have indicated that benzothiazepines possess anti-ulcer and antidiabetic properties. For instance, specific derivatives displayed significant gastric secretory inhibition in animal models, suggesting their potential in treating gastric ulcers . Furthermore, compounds have been identified as effective mitochondrial sodium-calcium exchange inhibitors, indicating promise in diabetes management .
Case Studies and Research Findings
Several case studies have reinforced the biological activity of benzothiazepines:
- Anticancer Study : A series of synthesized compounds were tested against colon cancer cell lines with promising results indicating selectivity and reduced side effects compared to traditional chemotherapy agents .
- Antimicrobial Efficacy : A novel series of bis-[1,5]-benzothiazepines were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing that specific substitutions significantly enhance activity .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target proteins associated with cancer proliferation, providing insights into structural optimization for enhanced efficacy .
Q & A
Q. What are the standard synthetic routes for 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine?
The synthesis typically involves three key steps:
- Cyclization : Formation of the benzothiazepine core via reaction of 2-aminothiophenol with α-haloketones under basic conditions .
- Sulfanyl Group Introduction : Substitution at the 4-position using 3-(trifluoromethyl)benzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) .
- Chlorination : Selective chlorination at the 7-position using agents like thionyl chloride (SOCl₂) or PCl₅ . Critical Note : The trifluoromethyl group introduces steric and electronic challenges; inert atmospheres (N₂/Ar) may be required to prevent side reactions.
Q. How is structural characterization performed for this compound?
Key methods include:
- X-ray Crystallography : For definitive confirmation of the benzothiazepine backbone and substituent positions. SHELXL is widely used for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR to verify the 7-chloro substituent (δ ~7.2–7.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₇H₁₂ClF₃NS₂; calc. ~398.5 g/mol).
Q. What are the primary chemical reactivity patterns of this compound?
- Oxidation : The sulfanyl group can be oxidized to sulfoxide/sulfone using H₂O₂ or m-CPBA, altering electronic properties .
- Nucleophilic Substitution : The 7-chloro group is susceptible to displacement by amines or thiols under basic conditions .
- Reduction : The benzothiazepine ring can undergo reduction (e.g., LiAlH₄) to explore ring-opening products .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Flow Chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic steps like chlorination .
- AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio models predict optimal routes, minimizing trial-and-error .
- Purification : Use of crystallization (e.g., ethanol/water mixtures) over chromatography for cost-effective scale-up .
Q. What experimental design considerations resolve contradictions in X-ray crystallography data?
- Twinned Data : SHELXL’s twin refinement (BASF parameter) addresses overlapping reflections in low-symmetry crystals .
- Disorder Modeling : For flexible trifluoromethylbenzyl groups, partial occupancy or restraints improve R-factors .
- Validation Tools : CheckCIF/PLATON to identify overfitting, especially with high-resolution data (e.g., <1.0 Å) .
Q. How does the trifluoromethyl group influence biological activity compared to other substituents?
- Enzyme Inhibition : The CF₃ group enhances lipophilicity, improving membrane permeability in assays (e.g., cytochrome P450 inhibition) .
- SAR Studies : Compare with analogs (e.g., 4-benzylsulfanyl derivatives) to isolate electronic vs. steric effects .
- Molecular Dynamics : Simulations (e.g., GROMACS) quantify binding affinity changes due to CF₃’s electronegativity .
Q. What strategies mitigate challenges in regioselective functionalization?
- Directed C-H Activation : Pd-catalyzed coupling at the 2-position using directing groups (e.g., pyridine) .
- Protecting Groups : Temporary protection of sulfanyl moieties (e.g., as thioethers) during chlorination .
- Microwave Synthesis : Enhances regiocontrol in SNAr reactions at elevated temperatures .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Traditional Method | Advanced Optimization |
|---|---|---|
| Cyclization | Reflux in EtOH, 12h (60–70% yield) | Microwave, 150°C, 30min (85% yield) |
| Sulfanyl Addition | NaH/THF, 0°C (moderate steric hindrance) | K₂CO₃/DMF, RT (improved solubility) |
| Chlorination | SOCl₂, reflux (risk of over-chlorination) | PCl₅, controlled stoichiometry |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.35 (s, 2H, SCH₂) | Confirms sulfanyl linkage |
| ¹⁹F NMR | δ -62.5 (CF₃) | Trifluoromethyl group integrity |
| HRMS | m/z 398.0234 [M+H]⁺ | Matches theoretical mass (±0.002) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
